Erbium(III)acetylacetonatexhydrate
Description
Overview of Lanthanide β-Diketonate Complexes and their Significance in Coordination Chemistry
Lanthanide β-diketonate complexes are a class of compounds formed between a lanthanide ion and β-diketonate ligands. researchgate.net Acetylacetonate (B107027) is a prime example of such a ligand. These complexes are noteworthy in coordination chemistry for several reasons:
Stable Coordination: The β-diketonate ligands bind to the central lanthanide ion through two oxygen atoms, forming a stable chelate ring. americanelements.com This often results in coordination numbers of 7, 8, or 9 for the lanthanide ion. researchgate.net
Enhanced Luminescence: A key feature of these complexes is the "antenna effect." researchgate.net The organic ligand can absorb light and efficiently transfer that energy to the central lanthanide ion, which then emits light. researchgate.net This process is crucial as the f-f electronic transitions of lanthanide ions are inherently weak. researchgate.net
Solubility and Volatility: The presence of organic ligands often makes these complexes soluble in non-aqueous solvents and relatively volatile. americanelements.comamericanelements.com This volatility is particularly useful for techniques like chemical vapor deposition (CVD). americanelements.comamericanelements.com
Erbium(III) Coordination Compounds: Unique Attributes and Research Trajectories in Contemporary Materials Science
Erbium(III) coordination compounds are a specific area of focus within lanthanide chemistry due to the unique electronic structure of the erbium ion. nih.govstanfordmaterials.com
Unique Attributes:
Near-Infrared Emission: Erbium(III) ions exhibit a characteristic sharp emission in the near-infrared (NIR) region of the electromagnetic spectrum, specifically around 1.5 µm. researchgate.net This wavelength is critically important as it aligns with the low-loss window of silica-based optical fibers, making erbium-doped materials indispensable for telecommunications. stanfordmaterials.com
Versatility: Erbium(III) complexes can be incorporated into various host materials, including polymers and glasses, to create materials with tailored optical properties. acs.org
Research Trajectories:
Current research is actively exploring new frontiers for erbium(III) coordination compounds:
Development of Novel Ligands: Scientists are designing and synthesizing new ligands to enhance the luminescent properties and stability of erbium complexes. acs.org
Advanced Materials: There is a strong focus on integrating these complexes into advanced materials for applications in photonics and as single-molecule magnets. acs.orgmdpi.com
Biological Applications: The unique luminescent and magnetic properties of lanthanide complexes are being explored for bimodal imaging probes in medical diagnostics. nih.govnih.gov
Current State of Research on Erbium(III) Acetylacetonate Hydrates: A Critical Review of Foundational and Emerging Studies
Erbium(III) acetylacetonate, often in its hydrated form, is a foundational compound in the study of erbium chemistry. wikipedia.org While the anhydrous form, Er(C₅H₇O₂)₃, is often discussed, the dihydrate, Er(C₅H₇O₂)₃(H₂O)₂, is a more structurally plausible compound and has been characterized by X-ray crystallography. wikipedia.org
Foundational and Emerging Studies:
Precursor for Materials Synthesis: A primary application of erbium(III) acetylacetonate hydrate (B1144303) is as a precursor in the synthesis of other materials. samaterials.co.uksamaterials.comsigmaaldrich.com It is used to prepare tris(acetylacetonate)mono(bathophenanthroline)erbium(III) and monodispersed lanthanide oxide nanodisks. samaterials.co.uksamaterials.comsigmaaldrich.com
Thin Film Deposition: This compound is a key starting material for creating thin films of erbium-containing materials through methods like chemical vapor deposition. americanelements.com
Structural and Thermal Properties: Research has focused on understanding the precise structure and thermal behavior of these hydrates. For instance, upon heating under vacuum, the dihydrate has been shown to convert to an oxo-cluster, Er₄O(C₅H₇O₂)₁₀. wikipedia.org
Below is a data table summarizing some of the key properties and applications of Erbium(III) acetylacetonate hydrate.
| Property/Application | Details |
| Chemical Formula | Er(C₅H₇O₂)₃ · xH₂O |
| Appearance | Off-white or pink powder/crystals. samaterials.co.uksigmaaldrich.comstrem.com |
| Melting Point | 125 °C (decomposes). samaterials.co.uksigmaaldrich.com |
| Primary Use | Precursor for other erbium compounds and materials. samaterials.co.uksamaterials.comsigmaaldrich.com |
| Key Application Area | Thin film deposition for optical and electronic devices. americanelements.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H23ErO7 |
|---|---|
Molecular Weight |
482.60 g/mol |
IUPAC Name |
erbium(3+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/3C5H7O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |
InChI Key |
KSKVMUSZRAFBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Er+3] |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization Science of Erbium Iii Acetylacetonate Hydrates
Conventional and Non-Conventional Synthetic Pathways for Erbium(III) Acetylacetonate (B107027) Hydrates
The synthesis of erbium(III) acetylacetonate hydrates can be achieved through several routes, which can be broadly categorized as conventional and non-conventional methods.
Conventional Synthesis The most common conventional method for synthesizing metal acetylacetonate complexes involves the reaction of a metal salt with acetylacetone (B45752) in the presence of a base. wikipedia.org For erbium(III) acetylacetonate hydrate (B1144303), this typically involves reacting an aqueous solution of an erbium(III) salt, such as erbium(III) chloride (ErCl₃), with acetylacetone. A base, like ammonia (B1221849) or urea, is added to facilitate the deprotonation of acetylacetone to form the acetylacetonate anion (acac⁻), which then chelates with the Er³⁺ ion. sciencemadness.orgiiste.org The general reaction can be represented as:
ErCl₃ + 3 CH₃COCH₂COCH₃ + 3 NH₃ → Er(CH₃COCHCOCH₃)₃ + 3 NH₄Cl sciencemadness.org
The resulting complex, typically a hydrate, precipitates from the solution and can be isolated by filtration.
Non-Conventional Synthetic Pathways To enhance reaction rates, improve yields, and gain better control over product properties, several non-conventional methods have been explored. anton-paar.comrsc.org
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. anton-paar.com This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.gov The synthesis can be performed by heating a mixture of an erbium salt and acetylacetone in a suitable solvent under microwave irradiation. nih.gov
Sonochemical Synthesis: This pathway uses high-intensity ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. rsc.org This collapse generates localized hot spots with extremely high temperatures and pressures, creating unique conditions for chemical reactions. rsc.orgresearchgate.net This method has been successfully applied to the synthesis of various lanthanide complexes and can produce nanostructured materials. researchgate.netresearchgate.net
| Synthetic Method | General Principle | Typical Reaction Time | Advantages |
| Conventional Heating | Reaction of an erbium salt with acetylacetone and a base in solution with standard heating. sciencemadness.orgiiste.org | Hours to days sciencemadness.org | Simple setup, well-established. |
| Microwave-Assisted | Use of microwave energy for rapid and uniform heating of reactants. anton-paar.com | Minutes nih.gov | Rapid reaction rates, increased yields, high efficiency. anton-paar.comnih.gov |
| Sonochemical | Application of high-intensity ultrasound to create localized high-energy conditions via acoustic cavitation. rsc.org | Varies, often shorter than conventional | Access to novel materials, can produce nanostructures. rsc.org |
Crystallization Techniques and Control over Morphology of Erbium(III) Acetylacetonate Hydrates
The growth of high-quality single crystals is essential for definitive structural analysis and for applications requiring well-defined materials. Several techniques can be employed for the crystallization of metal complexes like erbium(III) acetylacetonate hydrate. researchgate.net
Common crystallization methods include:
Slow Evaporation: A saturated solution of the complex is allowed to stand, and the solvent evaporates slowly, leading to a gradual increase in concentration and the formation of crystals.
Solvent Diffusion (or Anti-solvent Crystallization): The complex is dissolved in a good solvent, and an "anti-solvent" (in which the complex is poorly soluble) is slowly introduced. This can be done by layering the anti-solvent on top of the solution or by vapor diffusion, which reduces the solubility and induces crystallization. researchgate.net
Cooling Crystallization: A saturated solution of the complex is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures leads to crystallization. mdpi.com
Control over crystal morphology (the size and shape of the crystals) is a critical aspect of materials science. The morphology is dictated by the relative growth rates of different crystal faces, which can be manipulated by adjusting crystallization parameters. mdpi.com
Key factors influencing morphology include:
Supersaturation: As the primary driving force for crystal growth, the level of supersaturation affects both nucleation and growth rates. Controlling the rate at which supersaturation is achieved is crucial for obtaining crystals of a desired size. mdpi.com
Additives/Impurities: The presence of other molecules can modify crystal morphology by selectively binding to specific faces.
For water-soluble metal complexes, specialized techniques like nano-crystallization methods, which use very small volumes and controlled conditions, can be employed to grow single crystals suitable for X-ray diffraction. rsc.org
Precursor Development for Specific Material Fabrication Using Erbium(III) Acetylacetonate Hydrates
Erbium(III) acetylacetonate hydrate is a valuable precursor for the fabrication of various advanced materials, owing to its volatility and decomposition characteristics. strem.com
A primary application is in the synthesis of erbium-containing nanomaterials. It is used as a starting material to produce monodispersed erbium oxide (Er₂O₃) nanodisks and other nanostructures. samaterials.comsamaterials.co.uk Erbium oxide is an important rare-earth oxide with applications in optics, as a coloring agent for glass, in fiber optic amplifiers, and as a high-k dielectric material in semiconductor devices. wikipedia.org The thermal decomposition of the acetylacetonate precursor in a high-boiling point solvent or via a controlled calcination process yields the desired oxide material. researchgate.net
Furthermore, erbium(III) acetylacetonate hydrate serves as a precursor in thin-film deposition techniques such as:
Chemical Vapor Deposition (CVD)
Atomic Layer Deposition (ALD)
These techniques are used to grow highly uniform thin films of erbium-containing materials, including erbium oxide, for applications in microelectronics and optoelectronics. strem.com The volatility of the acetylacetonate complex allows it to be transported in the gas phase to a substrate surface, where it decomposes under controlled conditions to deposit the desired film.
| Application Area | Fabricated Material | Fabrication Method | Significance of Precursor |
| Nanomaterials Synthesis | Erbium Oxide (Er₂O₃) nanodisks/nanoparticles samaterials.comsamaterials.co.uk | Thermal decomposition in solution | Provides a soluble and easily decomposable source of erbium. researchgate.net |
| Thin-Film Deposition | Erbium oxide thin films | Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD) strem.com | Volatility and clean decomposition are crucial for high-quality film growth. strem.com |
| Complex Synthesis | Tris(acetylacetonate)mono(bathophenanthroline)erbium(III) | Solution-phase reaction | Acts as a readily available starting complex for ligand exchange reactions. samaterials.comsamaterials.co.uk |
Advanced Structural Elucidation and Solid State Architecture of Erbium Iii Acetylacetonate Hydrates
Single-Crystal X-ray Diffraction: Elucidation of Coordination Geometry and Crystal Packing in Erbium(III) Acetylacetonate (B107027) Hydrates
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For erbium(III) acetylacetonate hydrates, this technique provides invaluable insights into the molecular structure and its supramolecular organization. Although a complete, publicly available crystal structure of erbium(III) acetylacetonate dihydrate is not readily found, extensive studies on analogous lanthanide acetylacetonate hydrates, such as the yttrium and dysprosium-containing counterparts, allow for a detailed and predictive understanding. It is widely accepted that erbium(III) acetylacetonate most commonly crystallizes as a dihydrate, with the formula [Er(acac)₃(H₂O)₂]. researchgate.netwikipedia.org
In the hydrated form, the erbium(III) ion is typically eight-coordinate, bonded to the six oxygen atoms from the three bidentate acetylacetonate (acac) ligands and two oxygen atoms from water molecules. researchgate.netwikipedia.org The resulting coordination polyhedron is best described as a distorted square antiprism. This geometry is a common feature for lanthanide ions in similar environments. researchgate.net
In the related complex, tris(acetylacetonato)mono(bathophenanthroline)erbium(III), [Er(acac)₃(bath)], the erbium ion is also eight-coordinate. The Er-O bond distances in this complex are in the range of 2.289(2) to 2.313(2) Å. researchgate.net It is expected that the Er-O bond lengths to the acetylacetonate ligands in [Er(acac)₃(H₂O)₂] would be of a similar magnitude. The Er-O bonds to the coordinated water molecules are likely to be slightly longer due to the neutral nature of the water ligand compared to the anionic acetylacetonate.
Table 1: Representative Bond Parameters for Erbium(III) Acetylacetonate Complexes and Analogues
| Compound | Coordination Number | Coordination Geometry | Er-O (acac) Bond Lengths (Å) | Er-O (H₂O) Bond Lengths (Å) |
| [Er(acac)₃(bath)] | 8 | Distorted Square Antiprism | 2.289(2) - 2.313(2) | N/A |
| Predicted for [Er(acac)₃(H₂O)₂] | 8 | Distorted Square Antiprism | ~2.3 | Likely > 2.3 |
| [Y(acac)₃(H₂O)₂] (analogue) | 8 | Distorted Square Antiprism | N/A | N/A |
Note: Data for [Er(acac)₃(H₂O)₂] is predictive based on analogous structures. "N/A" indicates data not available in the cited sources.
These hydrogen bonds create a network that connects the individual complex molecules, often leading to the formation of one-, two-, or three-dimensional supramolecular aggregates. The specific nature of this network will depend on the precise crystalline form and the presence of any solvent molecules of crystallization.
Powder X-ray Diffraction: Phase Purity, Polymorphism, and Amorphous Forms of Erbium(III) Acetylacetonate Hydrates
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It is used to confirm the phase purity of a synthesized batch of erbium(III) acetylacetonate hydrate (B1144303), to identify different polymorphic forms, and to detect the presence of any amorphous content.
The potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is a key consideration for lanthanide complexes. Different crystallization conditions, such as solvent system and temperature, could lead to different polymorphs of erbium(III) acetylacetonate hydrate, each with a unique PXRD pattern. Furthermore, rapid precipitation or dehydration processes could lead to the formation of amorphous erbium(III) acetylacetonate, which would be characterized by a broad, featureless halo in the PXRD pattern rather than sharp diffraction peaks.
Neutron Diffraction Studies for Light Atom Localization within Erbium(III) Acetylacetonate Hydrates Structures
Neutron diffraction is a powerful technique that is particularly adept at locating light atoms, such as hydrogen, in the presence of heavy atoms like erbium. While X-ray diffraction is excellent for determining the positions of heavier atoms, the scattering of X-rays by hydrogen is very weak. In contrast, neutrons are scattered by the atomic nucleus, and the scattering cross-section of hydrogen (specifically, its isotope deuterium) is significant, allowing for the precise determination of its position.
To date, there are no specific neutron diffraction studies reported in the literature for erbium(III) acetylacetonate hydrate. However, the application of this technique would be highly beneficial. A neutron diffraction study could definitively determine the positions of the hydrogen atoms in the coordinated water molecules and the methyl groups of the acetylacetonate ligands. This would provide a highly detailed and unambiguous picture of the hydrogen bonding network, including precise O-H···O bond distances and angles, which is critical for a complete understanding of the supramolecular structure. wikipedia.org
Electron Microscopy (TEM, SEM) for Microstructural and Crystallographic Analysis of Erbium(III) Acetylacetonate Hydrates
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide information about the morphology, particle size, and surface features of materials at the micro- and nanoscale.
While specific SEM and TEM studies on erbium(III) acetylacetonate hydrate are not prevalent in the reviewed literature, these techniques are routinely used for the characterization of related organometallic compounds. Such analyses would be crucial for applications where particle size and morphology are important, for instance, in the preparation of erbium-containing nanomaterials.
Spectroscopic Investigations into Electronic and Vibrational Properties of Erbium Iii Acetylacetonate Hydrates
Vibrational Spectroscopy: Infrared and Raman Analysis of Ligand Modes and Metal-Oxygen Vibrations in Erbium(III) Acetylacetonate (B107027) Hydrates
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure and bonding within Erbium(III) acetylacetonate hydrate (B1144303). The spectra are typically complex, dominated by the internal vibrations of the acetylacetonate ligands, with key contributions from the metal-oxygen bonds and coordinated water molecules.
The acetylacetonate ligand, when coordinated to a metal ion, forms a six-membered chelate ring. Its vibrational modes have been extensively studied across a range of metal complexes. researchgate.netresearchgate.net The most prominent bands in the IR spectrum are found in the 1600-1250 cm⁻¹ region. A very strong band observed around 1580 cm⁻¹ is primarily assigned to the C=O stretching vibration, while another strong band near 1520 cm⁻¹ is attributed to the C=C stretching mode. researchgate.netresearchgate.net These are often coupled with other vibrations within the chelate ring. The CH₃ deformation modes appear around 1430 cm⁻¹ (degenerate) and 1350 cm⁻¹ (symmetric). researchgate.net
The vibrations involving the central erbium ion are found at lower frequencies. The metal-oxygen (Er-O) stretching vibrations are of particular importance as they directly probe the coordination environment of the metal. These modes are typically observed in the far-infrared region, generally below 700 cm⁻¹. researchgate.net For transition metal acetylacetonates (B15086760), M-O stretching bands have been identified in the 200-500 cm⁻¹ range. researchgate.netresearchgate.net The presence of coordinated water molecules in the hydrate introduces a broad O-H stretching band in the high-frequency region of the IR spectrum, typically around 3200-3500 cm⁻¹.
A summary of typical vibrational band assignments for a metal acetylacetonate complex is provided in the table below.
| Frequency Range (cm⁻¹) | Assignment | Primary Vibrational Motion |
|---|---|---|
| ~3400 | ν(O-H) | O-H stretch of coordinated water |
| ~1580 | ν(C=O) + ν(C=C) | Carbonyl and C=C stretching |
| ~1520 | ν(C=C) + ν(C=O) | C=C and Carbonyl stretching |
| ~1430 | δas(CH₃) | Asymmetric methyl deformation |
| ~1280 | ν(C-C) + δ(C-H) | C-C stretching and C-H bending |
| ~930 | δ(C-H) | C-H out-of-plane bending |
| < 700 | ν(Er-O) | Erbium-Oxygen stretching |
This table presents generalized assignments based on literature for metal acetylacetonate complexes. researchgate.netresearchgate.netresearchgate.net
Electronic Absorption Spectroscopy: f-f Transitions and Ligand-to-Metal Charge Transfer Bands in Erbium(III) Acetylacetonate Hydrates
The electronic absorption spectrum of Erbium(III) acetylacetonate hydrate is characterized by two distinct types of transitions: sharp, low-intensity intra-configurational f-f transitions of the Er³⁺ ion and broad, high-intensity ligand-to-metal charge transfer (LMCT) bands. nih.govlibretexts.org
The f-f transitions of lanthanide ions are formally forbidden by the Laporte selection rule but gain some intensity through vibronic coupling or mixing with orbitals of opposite parity. Consequently, these absorption bands are typically weak, with molar absorptivities (ε) often less than 20 L mol⁻¹ cm⁻¹. libretexts.org These transitions appear as sharp lines in the UV, visible, and near-infrared regions, arising from the excitation of electrons from the ⁴I₁₅/₂ ground state of the Er³⁺ ion to its various excited states. nih.govcsic.es Photoacoustic spectroscopy studies on erbium compounds have identified numerous absorption lines, with the transition to the ²H₁₁/₂ state (⁴I₁₅/₂ → ²H₁₁/₂), typically around 525 nm, being one of the most intense in the visible spectrum. researchgate.net
In contrast, the spectrum also features a strong, broad absorption band in the UV region, which is attributed to a ligand-to-metal charge transfer (LMCT) process. libretexts.org This transition involves the transfer of an electron from a high-energy filled π-orbital of the acetylacetonate ligand to an empty or partially filled 4f orbital of the Er³⁺ ion. LMCT bands are fully allowed transitions and thus have very high intensities, with ε values that can exceed 50,000 L mol⁻¹ cm⁻¹. libretexts.org For instance, in Fe(acac)₃, an intense LMCT band is observed around 435 nm. nih.gov This intense ligand-based absorption is the first step in the "antenna effect" that leads to sensitized luminescence of the Er³⁺ ion.
The table below lists the principal f-f electronic transitions for the Er³⁺ ion.
| Transition from ⁴I₁₅/₂ to Excited State | Approximate Wavelength (nm) | Approximate Energy (cm⁻¹) |
|---|---|---|
| ⁴I₁₃/₂ | ~1540 | ~6,500 |
| ⁴I₁₁/₂ | ~980 | ~10,200 |
| ⁴I₉/₂ | ~800 | ~12,500 |
| ⁴F₉/₂ | ~650 | ~15,300 |
| ⁴S₃/₂ | ~545 | ~18,400 |
| ²H₁₁/₂ | ~525 | ~19,000 |
| ⁴F₇/₂ | ~488 | ~20,500 |
| ⁴F₅/₂, ⁴F₃/₂ | ~450 | ~22,200 |
| ²H₉/₂ | ~405 | ~24,500 |
| ⁴G₁₁/₂ | ~380 | ~26,300 |
Data compiled from studies on Er³⁺ doped materials. nih.govcsic.esresearchgate.net
Luminescence Spectroscopy: Photophysical Mechanisms and Optical Performance of Erbium(III) Acetylacetonate Hydrates
Luminescence spectroscopy is a powerful tool for probing the photophysical properties of Erbium(III) acetylacetonate hydrate, revealing the pathways of energy absorption, transfer, and emission. The characteristic pink fluorescence of erbium compounds is due to electronic transitions within the 4f shell of the Er³⁺ ion. americanelements.com
The emission from Er(III) acetylacetonate can be generated either by direct excitation into the f-f absorption bands of the Er³⁺ ion or, more efficiently, by exciting the acetylacetonate ligand's broad LMCT band in the UV region. researchgate.net When the ligand is excited, it transfers the absorbed energy to the erbium ion, a process known as the antenna effect, which then luminesces.
The emission spectrum of Er³⁺ is rich, with several possible transitions. The most studied and technologically important emission occurs in the near-infrared (NIR) region, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition at approximately 1540 nm (1.54 µm). rsc.org This wavelength is crucial for telecommunications as it falls within the main transmission window of silica-based optical fibers. In addition to the NIR emission, Er³⁺ complexes can also exhibit visible luminescence. These emissions, typically weaker than the NIR signal, can occur from higher energy levels such as ⁴S₃/₂ and ⁴F₉/₂ to the ⁴I₁₅/₂ ground state, resulting in green and red light, respectively. csic.es
The optical performance of a luminescent material is quantified by its luminescence quantum yield (Φ) and radiative lifetime (τ). The quantum yield is the ratio of photons emitted to photons absorbed, while the lifetime measures how long the ion remains in the excited state.
For erbium coordination complexes, the intrinsic quantum yield for the near-infrared emission at ~1.54 µm is often quite low, typically around 0.1%. rsc.org This is largely due to non-radiative decay processes, where the excited state energy is lost as heat through vibrations. The high-energy C-H and O-H oscillators from the acetylacetonate ligand and coordinated water molecules, respectively, are particularly effective at quenching the Er³⁺ luminescence. nih.gov The presence of water is especially detrimental.
The corresponding excited-state lifetimes are typically in the microsecond range for Er³⁺ complexes in solution or solid state. rsc.org For example, a lifetime of approximately 5 µs has been noted for the ⁴I₁₃/₂ excited state in typical erbium coordination complexes. rsc.org The radiative lifetime (the theoretical lifetime in the absence of non-radiative decay) is much longer, often in the millisecond range. The large difference between the measured lifetime and the radiative lifetime highlights the dominance of non-radiative quenching processes.
| Photophysical Parameter | Typical Value for Er(III) Complexes | Reference |
|---|---|---|
| NIR Emission Wavelength | ~1540 nm (⁴I₁₃/₂ → ⁴I₁₅/₂) | rsc.org |
| Intrinsic Quantum Yield (NIR) | ~0.1% | rsc.org |
| Measured Lifetime (τ_exp) | ~5 µs | rsc.org |
| Radiative Lifetime (τ_rad) | ~5 ms | rsc.org |
These values are representative of typical erbium coordination complexes and may vary for Erbium(III) acetylacetonate hydrate.
The luminescence of Er³⁺ in its acetylacetonate complex is significantly enhanced by an intramolecular energy transfer process known as the "antenna effect." nih.govresearchgate.net This mechanism circumvents the weak direct absorption of the Er³⁺ ion. The process can be described in several steps:
Absorption: A photon is absorbed by the acetylacetonate ligand, exciting it from its singlet ground state (S₀) to an excited singlet state (S₁). nih.gov
Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing from the singlet state (S₁) to a lower-energy triplet state (T₁). This spin-forbidden process is facilitated in lanthanide complexes by the heavy atom effect. nih.gov The triplet state of the acetylacetonate anion is located at an energy of approximately 25,310 cm⁻¹. nih.gov
Energy Transfer (ET): The energy from the ligand's triplet state is non-radiatively transferred to the Er³⁺ ion, promoting it to one of its resonant excited 4f energy levels (e.g., ⁴G₁₁/₂ or ²H₉/₂). nih.govnih.gov For efficient energy transfer, the ligand's triplet state energy must be slightly higher than the accepting energy level of the lanthanide ion.
Relaxation and Emission: The excited Er³⁺ ion rapidly relaxes non-radiatively to lower-lying excited states, primarily the ⁴I₁₃/₂ level, from which it emits the characteristic NIR photon to return to the ⁴I₁₅/₂ ground state. rsc.org
This entire sequence allows for efficient population of the Er³⁺ emissive state through the ligand's strong absorption, leading to a much brighter luminescence than would be possible by exciting the ion directly.
The regularly spaced energy levels of the Er³⁺ ion make it an ideal candidate for photon conversion processes, including upconversion and downconversion. rsc.org
Upconversion is a process where two or more low-energy photons are converted into one higher-energy emitted photon. For instance, Er³⁺ complexes can absorb near-infrared light (e.g., around 800 nm or 980 nm) and emit visible light. csic.esresearchgate.net This process is highly valuable for applications such as biological imaging and solar cell enhancement. The primary mechanisms for upconversion in erbium systems are:
Excited-State Absorption (ESA): An ion is excited by a first photon to an intermediate level (e.g., ⁴I₁₁/₂ or ⁴I₉/₂). Before it can relax, it absorbs a second photon, promoting it to a higher energy level (e.g., ⁴F₇/₂), from which it can relax and emit a visible photon (e.g., green emission from ⁴S₃/₂). csic.es
Energy Transfer Upconversion (ETU): Two nearby excited ions interact. One ion transfers its energy to the other, promoting the acceptor ion to a higher excited state while the donor ion returns to the ground state. This process is more efficient at higher concentrations of Er³⁺. csic.es
Common upconversion emissions in erbium systems include green light (~525-550 nm) from the ²H₁₁/₂ and ⁴S₃/₂ levels and red light (~660 nm) from the ⁴F₉/₂ level. csic.esresearchgate.net
Downconversion , also known as quantum cutting, is the opposite process: one high-energy photon is absorbed, resulting in the emission of two or more lower-energy photons. Er³⁺-doped materials have been investigated for downconversion, where, for example, absorption of a UV photon can lead to the emission of a visible photon and a NIR photon, potentially increasing the efficiency of solar cells. rsc.orgresearchgate.net While less studied in discrete molecular complexes like Er(acac)₃ compared to doped inorganic materials, the principle relies on a cascade of emissions from an ion excited to a high energy level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State Conformation and Exchange Processes of Erbium(III) Acetylacetonate Hydrates
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes such as erbium(III) acetylacetonate hydrate presents unique challenges and opportunities for understanding their solution-state behavior. The presence of the paramagnetic Er(III) ion, with its unpaired f-electrons, profoundly influences the NMR spectra of the acetylacetonate ligands. This influence manifests primarily as large chemical shifts (lanthanide-induced shifts, LIS) and significant line broadening of the resonance signals. illinois.eduvibgyorpublishers.org
The interaction between the paramagnetic center and the ligand nuclei is governed by two principal mechanisms: the contact (scalar) shift and the pseudocontact (dipolar) shift. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand's nuclei, transmitted through the chemical bonds. The pseudocontact shift results from the through-space dipolar interaction between the magnetic moment of the nucleus and the anisotropic magnetic susceptibility of the paramagnetic metal ion. vibgyorpublishers.org For lanthanide complexes, the pseudocontact shift is often the dominant contributor to the observed LIS. nih.gov
Due to these paramagnetic effects, the 1H and 13C NMR spectra of erbium(III) acetylacetonate hydrate are expected to display signals that are significantly shifted from their typical diamagnetic positions and are considerably broadened. illinois.edu The degree of shifting and broadening is dependent on the distance and geometric relationship of each nucleus to the central Er(III) ion. nih.gov
Solution-State Conformation: In solution, erbium(III) acetylacetonate hydrate likely exists as a coordination complex where the erbium ion is chelated by three acetylacetonate ligands and coordinated by one or more water molecules. The most plausible structure is an eight-coordinate dihydrate, [Er(acac)₃(H₂O)₂]. The dynamic nature of the complex in solution, including ligand exchange and conformational rearrangements, can be studied using variable-temperature NMR. wikipedia.org These exchange processes, if occurring on the NMR timescale, can lead to further broadening or coalescence of NMR signals.
Exchange Processes: Intramolecular exchange processes, such as the rearrangement of the chelate rings, and intermolecular exchange, involving the dissociation and re-association of acetylacetonate or water ligands, are common in such complexes. The rates of these exchange reactions can be determined by analyzing the temperature dependence of the NMR line shapes. wikipedia.org However, the significant paramagnetic broadening induced by the Er(III) ion can make the detailed kinetic analysis of these processes exceptionally challenging. nih.gov
The table below summarizes the expected 1H NMR characteristics for a generic paramagnetic lanthanide acetylacetonate complex, which can be extrapolated to erbium(III) acetylacetonate hydrate. The exact chemical shifts for the erbium complex are not widely reported due to the experimental difficulties.
| Proton Type | Typical Diamagnetic Chemical Shift (ppm) | Expected Paramagnetic Chemical Shift Range (ppm) | Expected Linewidth |
|---|---|---|---|
| Methine (CH) | ~5.5 | Highly variable, can be > ±50 ppm | Very Broad |
| Methyl (CH₃) | ~2.0 | Highly variable, can be > ±20 ppm | Broad |
| Coordinated Water | Variable | Highly variable and often difficult to observe | Extremely Broad |
X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States and Compositional Analysis of Erbium(III) Acetylacetonate Hydrates
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For erbium(III) acetylacetonate hydrate, XPS can be used to confirm the presence of erbium, oxygen, and carbon, and to probe their respective chemical environments.
Surface Electronic States and Compositional Analysis: An XPS analysis of erbium(III) acetylacetonate hydrate would involve acquiring high-resolution spectra for the core levels of its constituent elements: Er 4d, O 1s, and C 1s.
Erbium (Er 4d): The Er 4d region is characteristic of the erbium chemical state. For Er(III) in an oxide or hydroxide (B78521) environment, the Er 4d spectrum is expected to show a complex multiplet structure due to spin-orbit coupling and other electronic effects. thermofisher.com The binding energy of the main Er 4d₅/₂ peak for Er(III) in its oxide (Er₂O₃) is typically observed in the range of 168-170 eV. researchgate.netxpsdatabase.net The presence of erbium in the +3 oxidation state can be confirmed from the position and shape of these peaks.
Oxygen (O 1s): The O 1s spectrum provides insight into the different oxygen environments within the complex. At least three distinct oxygen species are expected: the oxygen atoms of the acetylacetonate ligands doubly bonded to carbon (C=O), the oxygen atoms of the acetylacetonate ligands singly bonded to both carbon and the erbium ion (C-O-Er), and the oxygen from the coordinated water molecules (H₂O). These different chemical states will result in overlapping peaks within the O 1s envelope, which can be deconvoluted to identify the contribution of each species. The binding energies for metal-coordinated acetylacetonates are typically in the range of 530-533 eV. researchgate.net Specifically, the C=O component is expected at a higher binding energy than the C-O-M component.
Carbon (C 1s): The C 1s spectrum will reflect the different carbon atoms in the acetylacetonate ligand. Three main carbon environments are present: the methyl carbons (CH₃), the carbonyl carbons (C=O), and the methine carbon (CH). This will result in a complex C 1s peak that can be deconvoluted to resolve the contributions from each type of carbon. The binding energy for adventitious carbon is typically set to 284.8 eV for charge referencing. The carbonyl carbon peak is expected at a higher binding energy (around 287-288 eV) compared to the other aliphatic carbons (around 284-285 eV).
The relative atomic concentrations of Er, O, and C can be determined from the integrated peak areas of their respective core level spectra, corrected for their sensitivity factors. This allows for the verification of the stoichiometry of the complex.
The table below provides a summary of the expected binding energies for the core levels in erbium(III) acetylacetonate hydrate, based on data from similar compounds.
| Core Level | Expected Binding Energy Range (eV) | Inferred Chemical Species |
|---|---|---|
| Er 4d₅/₂ | 168.0 - 171.0 | Er(III) in Er-O environment researchgate.netxpsdatabase.net |
| O 1s | ~530.5 - 531.5 | Oxygen in C-O-Er bond |
| ~531.5 - 532.5 | Oxygen in C=O bond researchgate.net | |
| ~532.5 - 533.5 | Oxygen in coordinated H₂O | |
| C 1s | ~284.8 | CH₃ and CH carbons (and adventitious carbon reference) |
| ~287.0 - 288.0 | C=O carbon |
Computational Chemistry and Theoretical Modeling of Erbium Iii Acetylacetonate Hydrates
Computational chemistry and theoretical modeling are indispensable tools for elucidating the intricate properties of lanthanide complexes like erbium(III) acetylacetonate (B107027) hydrate (B1144303). These methods provide insights into molecular structure, electronic behavior, and spectroscopic features that can be challenging to determine experimentally. By simulating the compound at an atomic level, researchers can predict and understand its behavior, guiding the synthesis and application of new materials.
Coordination Chemistry and Reactivity of Erbium Iii Acetylacetonate Hydrates in Solution
Solution Speciation and Hydrolytic Behavior of Erbium(III) Acetylacetonate (B107027) Hydrates
Upon dissolution, the coordinated water molecules in erbium(III) acetylacetonate hydrate (B1144303) can be replaced by solvent molecules, leading to a variety of solvated species. The specific nature of these species is highly dependent on the solvent's coordinating ability. In aqueous solutions, the complex is susceptible to hydrolysis, a reaction that can lead to the formation of hydroxo-bridged oligomers or even precipitation of erbium hydroxide (B78521) at higher pH values.
The hydrolysis of metal acetylacetonates (B15086760) can be a stepwise process. For instance, studies on other trivalent metal acetylacetonates, such as Ru(acac)₃, have shown that base hydrolysis proceeds via a mechanism that is dependent on the hydroxide ion concentration. iaea.org A similar behavior can be anticipated for Er(acac)₃, where the initial step involves the attack of a hydroxide ion on the coordinated acetylacetonate ligand or the metal center, leading to the eventual displacement of one or more acetylacetonate ligands. The speciation in solution is therefore a complex equilibrium involving the parent complex, aquated species, and partially hydrolyzed products. The pH of the solution plays a pivotal role in determining the predominant species present.
Ligand Exchange Reactions and Kinetic Studies of Erbium(III) Acetylacetonate Hydrates
The ligands in erbium(III) acetylacetonate hydrates, both the acetylacetonate and the coordinated water or solvent molecules, are labile and can undergo exchange with other ligands present in the solution. The kinetics of these exchange reactions are of fundamental importance for understanding the reaction mechanisms and for the rational design of synthetic procedures.
Water exchange rates for lanthanide complexes have been extensively studied, particularly in the context of MRI contrast agents. rsc.org These studies reveal that the rate of water exchange is highly dependent on the specific lanthanide ion and the nature of the other ligands in the coordination sphere. For erbium(III) complexes, the exchange of inner-sphere water ligands is a dynamic process. Kinetic studies on related systems, such as the substitution reactions of tridentate ligands for acetylacetonate in dioxouranium(VI) complexes, indicate that the reaction mechanism can be intricate, often involving associative or dissociative pathways. nih.gov
Kinetic studies of ligand exchange in other metal acetylacetonate complexes, for example, Zr(acac)₄, have been investigated using NMR spectroscopy. rsc.org These studies have elucidated the role of solvent and the concentration of free ligand in the exchange mechanism. For Er(acac)₃·xH₂O, similar NMR techniques could be employed to probe the kinetics of acetylacetonate exchange. The presence of the paramagnetic Er(III) ion would, however, necessitate specialized NMR techniques, such as the Evans method, to interpret the spectra. magritek.comazom.com The exchange kinetics are expected to be influenced by the solvent, with coordinating solvents potentially retarding the exchange rate.
Formation of Adducts and Mixed-Ligand Complexes with Erbium(III) Acetylacetonate Hydrates
The coordinatively unsaturated nature of the erbium ion in Er(acac)₃ allows for the formation of adducts with neutral donor ligands. This is a common feature of lanthanide β-diketonate complexes. The addition of a neutral ligand, such as a nitrogen- or oxygen-containing donor, can lead to an expansion of the coordination number of the erbium ion and the formation of a more stable complex.
A well-documented example is the reaction of erbium(III) acetylacetonate hydrate with phenanthroline (phen) to form the mixed-ligand complex [Er(acac)₃(phen)]. This type of adduct formation is driven by the chelate effect and the favorable interaction of the hard Er(III) ion with the nitrogen donor atoms of the phenanthroline ligand. The formation of such adducts can significantly modify the photophysical and chemical properties of the parent complex. For instance, erbium(III) acetylacetonate is used in the preparation of tris(acetylacetonate)mono(bathophenanthroline)erbium(III), [Er(acac)₃(bath)], highlighting its role as a precursor for more complex structures. bohrium.com
The tendency to form adducts is influenced by the Lewis acidity of the lanthanide ion and the nature of the β-diketonate ligand. Studies on cerium(IV) β-diketonates have shown that the capacity for adduct formation is dependent on the substituents of the acetylacetonate ligand. ru.nl A similar trend can be expected for erbium(III) complexes.
Thermodynamic Stability in Different Solvent Systems for Erbium(III) Acetylacetonate Hydrates
Thermodynamic studies on the complexation of lanthanide ions with acetylacetonate in aqueous solution have been reported. tandfonline.com These studies provide insight into the stability of the 1:1 complex. The stability of lanthanide complexes, including those with acetylacetonate, is significantly affected by the solvent. A comprehensive review of lanthanide(III) complexation in non-aqueous solvents highlights that the solvation of the lanthanide ion is a major determinant of complex stability. bohrium.com The general trend for complex stability in different aprotic solvents is often found to follow the order: propylene (B89431) carbonate > acetonitrile (B52724) > methanol (B129727) > dimethylformamide > dimethyl sulfoxide. bohrium.com This trend reflects the decreasing solvating power of these solvents towards the hard lanthanide cations.
The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS) of complexation, provide further details about the driving forces for complex formation. In aprotic solvents, the formation of lanthanide complexes is often enthalpy-driven, with a less favorable or even unfavorable entropy change. researchgate.net
Below is a table summarizing the thermodynamic data for the formation of the 1:1 erbium(III) acetylacetonate complex in an aqueous medium.
| Parameter | Value | Conditions | Reference |
| log K₁ | 4.93 | 0.10 M (NaClO₄), 25 °C | tandfonline.com |
| ΔG₁ (kJ/mol) | -28.1 | 0.10 M (NaClO₄), 25 °C | tandfonline.com |
| ΔH₁ (kJ/mol) | -1.7 | 0.10 M (NaClO₄), 25 °C | tandfonline.com |
| ΔS₁ (J/mol·K) | 88.7 | 0.10 M (NaClO₄), 25 °C | tandfonline.com |
The stability of erbium(III) acetylacetonate complexes can be computationally modeled, and these studies have shown that optimizing the complex geometry in the presence of an implicit solvent model leads to a good correlation with experimental stability constants. osti.gov This underscores the critical role of the solvent in determining the structure and stability of these complexes in solution.
Advanced Applications of Erbium Iii Acetylacetonate Hydrates in Materials Science and Photonics
Precursors for Erbium-Doped Thin Films and Nanostructures
Erbium(III) acetylacetonate (B107027) hydrate (B1144303) serves as a vital organometallic source for the fabrication of materials doped with erbium ions (Er³⁺). The presence of the acetylacetonate ligands renders the erbium salt soluble in organic solvents, a crucial property for a range of wet chemical deposition techniques. Furthermore, its volatility allows for its use in gas-phase deposition methods. These characteristics enable the precise incorporation of erbium into various host matrices, which is essential for harnessing its unique optical properties.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications of Erbium(III) Acetylacetonate Hydrates
Erbium(III) acetylacetonate hydrate is recognized as a suitable precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.netoptica.org These techniques are paramount for creating high-quality, uniform thin films with precise thickness control, which is critical for fabricating integrated optical circuits and other microelectronic devices.
In these processes, the hydrated erbium acetylacetonate is volatilized and introduced into a reaction chamber where it decomposes on a substrate surface to form an erbium-containing film, typically erbium oxide (Er₂O₃) or an erbium-doped host material. The acetylacetonate ligands are designed to be volatile and to leave behind minimal carbon contamination upon decomposition.
For ALD, the self-limiting surface reactions of the precursor allow for atomic-level precision in film thickness. researchgate.net Erbium-doped aluminum oxide (Al₂O₃) waveguides, for instance, have been successfully fabricated using ALD, demonstrating the viability of this method for creating active photonic components. spiedigitallibrary.orgarxiv.org While specific process parameters can vary significantly based on the reactor design and desired film properties, the general conditions involve controlled precursor temperature and pulse times to ensure proper volatilization and surface reaction.
Typical Deposition Parameters for Erbium-Doped Films
| Deposition Technique | Precursor | Substrate | Deposition Temperature (°C) | Key Outcome |
|---|---|---|---|---|
| Atomic Layer Deposition (ALD) | Er(thd)₃ (a related β-diketonate) and O₃/H₂O | Silicon | 300 | Formation of Er:Al₂O₃ hybrid waveguides. arxiv.org |
| Reactive Co-sputtering | Erbium and Aluminum Targets | Silicon | Low Temperature | Fabrication of Er³⁺:Yb³⁺:Al₂O₃ waveguides with low loss. optica.org |
| Pulsed Laser Deposition | Er:BaTiO₃ Target | MgO Single Crystal | Not specified | Growth of dense, transparent erbium-doped BaTiO₃ thin films. Current time information in Bangalore, IN. |
Spin Coating and Sol-Gel Methodologies Utilizing Erbium(III) Acetylacetonate Hydrates
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. Erbium(III) acetylacetonate hydrate's solubility makes it an excellent candidate for inclusion in sol-gel formulations. In a typical process, a precursor solution, often containing a metal alkoxide like tetraethyl orthosilicate (B98303) (TEOS) for silica (B1680970) films, is prepared, and the erbium acetylacetonate is dissolved within it. arxiv.org This solution is then processed, often via spin coating or dip coating, onto a substrate.
Subsequent heat treatment (annealing) removes the organic ligands and water, leading to the formation of a stable, erbium-doped oxide glass or ceramic thin film. mdpi.com This method is particularly advantageous for its low cost, scalability, and ability to coat large or complex surfaces. Researchers have successfully fabricated erbium-doped silica and silica-titania films using this approach, demonstrating its effectiveness in creating photoluminescent materials. spiedigitallibrary.orgarxiv.orgmdpi.comarxiv.org The concentration of erbium can be readily controlled in the initial sol, allowing for the tuning of the material's optical properties. mdpi.com
Sol-Gel Synthesis Parameters for Erbium-Doped Films
| Host Matrix | Erbium Source | Catalyst | Annealing Temperature (°C) | Resulting Property |
|---|---|---|---|---|
| Silica (SiO₂) | Erbium(III) nitrate (B79036) pentahydrate | HCl and NH₄OH | 800 - 900 | Efficient photoluminescence. researchgate.netmdpi.com |
| Silica-Titania (SiO₂-TiO₂) | Erbium(III) nitrate pentahydrate | Not specified | Not specified | Demonstrated photoluminescence in the visible region. spiedigitallibrary.org |
| Barium Titanate (BaTiO₃) | Not specified | Acetylacetone (B45752), Acetic Acid | 800 - 900 | Room-temperature upconversion luminescence. |
Thermal Decomposition Pathways of Erbium(III) Acetylacetonate Hydrates in Film Formation
The thermal decomposition of Erbium(III) acetylacetonate hydrate is a critical step in forming the final erbium-doped material. Upon heating, the compound undergoes several transformations. Initially, the water of hydration is lost. As the temperature increases, the organic acetylacetonate ligands begin to decompose. wikipedia.org
Studies on analogous metal acetylacetonates (B15086760), such as those of hafnium and iron, provide insight into this process. samaterials.comresearchgate.net The decomposition typically begins with the breaking of the metal-oxygen bond. researchgate.net The liberated acetylacetonate ligands can then break down into smaller, volatile organic fragments like acetone (B3395972) and ketene. nih.gov Under vacuum or in an inert atmosphere, heating the dihydrate form of erbium acetylacetonate can lead to the formation of an oxo-cluster, specifically Er₄O(C₅H₇O₂)₁₀. wikipedia.org
The precise decomposition pathway and temperature can be influenced by the atmosphere (e.g., inert or oxidizing) and the presence of other reactive species. The ultimate goal is the complete removal of organic components to yield a pure, optically active erbium-doped inorganic film. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques used to study these decomposition processes, revealing the temperatures at which mass loss and phase transitions occur. For a related ternary erbium(III) complex, [Er(acac)₃(bath)], an endothermic effect corresponding to melting was observed around 248 °C, followed by decomposition. researchgate.net
Luminescent Materials for Integrated Optics and Optoelectronic Devices
The trivalent erbium ion (Er³⁺) is renowned for its sharp and efficient luminescence in the near-infrared (NIR) region, particularly around the 1.55 µm wavelength. This wavelength is crucial as it coincides with the low-loss window of silica-based optical fibers, making erbium-doped materials the cornerstone of modern telecommunications. Erbium(III) acetylacetonate hydrate serves as a precursor to embed these optically active ions into various host materials, enabling the fabrication of a new generation of integrated and compact photonic devices.
Waveguides and Optical Amplifiers Incorporating Erbium(III) Acetylacetonate Hydrates
Erbium-doped waveguide amplifiers (EDWAs) are essential components for integrated photonic circuits, providing on-chip signal amplification to compensate for losses. researchgate.netarxiv.orgamazonaws.com The fabrication of these devices often relies on the deposition of an erbium-doped thin film onto a substrate, followed by patterning to create the waveguide structure. optica.orgarxiv.org
Methods like ALD, sputtering, and sol-gel, which can utilize erbium acetylacetonate or related precursors, are employed to create the active gain medium, often an erbium-doped Al₂O₃ or silica film. arxiv.orgoptica.org Once fabricated, the waveguide is "pumped" with light from a laser (typically at 980 nm or 1480 nm), which excites the erbium ions to a higher energy state. When a signal photon at ~1550 nm passes through the waveguide, it stimulates the excited erbium ions to emit another photon of the same wavelength, resulting in signal amplification.
Research has demonstrated significant net gain in compact waveguide amplifiers. For example, internal net gains of up to 18 dB have been achieved in 3.6 cm long waveguides, showcasing the potential for creating highly efficient, small-footprint amplifiers and lasers on a chip. arxiv.org
Display Technologies and Security Inks Based on Erbium(III) Acetylacetonate Hydrates
While direct applications of Erbium(III) acetylacetonate hydrate in commercial display technologies are not widely documented, the luminescent properties of erbium ions are highly relevant. Erbium compounds can exhibit upconversion luminescence, where they absorb lower-energy (e.g., infrared) light and emit higher-energy visible light, such as green and red emissions. This property is of great interest for creating novel displays and lighting.
More concretely, the unique optical properties of erbium-doped materials are being harnessed for advanced security and anti-counterfeiting applications. researchgate.netmdpi.comresearchgate.netweelectronics.cn Inks formulated with erbium-doped upconversion nanoparticles (UCNPs), such as NaYF₄:Er,Yb, can be printed onto documents, currency, or products. researchgate.netmdpi.com These printed features are invisible under normal lighting conditions but become luminescent, often emitting visible green or red light, when excited by a specific near-infrared laser (e.g., 980 nm). researchgate.netmdpi.com This creates a covert security feature that is difficult to replicate without specialized knowledge and materials. The ability to create inks that are only visible under specific, non-standard illumination provides a powerful tool against forgery. rsc.orgrsc.org Although these applications often use erbium-doped nanocrystals synthesized separately, the fundamental principle relies on the same erbium ion luminescence that can be sourced from precursors like erbium(III) acetylacetonate hydrate.
Temperature Sensing and Advanced Photonic Applications of Erbium(III) Acetylacetonate Hydrates
The unique electronic structure of the erbium(III) ion (Er³⁺) makes it exceptionally suitable for photonic applications, particularly in the realm of non-contact optical temperature sensing. This technology leverages the phenomenon of upconversion luminescence, where the material absorbs lower-energy photons (typically in the near-infrared range) and emits higher-energy photons (in the visible spectrum). Erbium(III) acetylacetonate hydrate is a valuable precursor for creating Er³⁺-doped materials that exhibit these properties. americanelements.comnih.gov
The principle behind this form of thermometry lies in the fluorescence intensity ratio (FIR) of two closely spaced, thermally coupled energy levels of the Er³⁺ ion, specifically the ²H₁₁/₂ and ⁴S₃/₂ states. nih.gov When the material is excited (e.g., with a 980 nm or 1550 nm laser), the population of these energy levels follows a Boltzmann distribution, which is highly dependent on temperature. rsc.org As the temperature of the material changes, the relative intensity of the light emitted from these two levels also changes predictably. nih.gov
By measuring the ratio of these emission intensities, a precise and non-invasive temperature reading can be obtained. This method is particularly advantageous in environments where traditional contact thermometers are impractical. Research on various Er³⁺/Yb³⁺ co-doped phosphor materials has demonstrated the viability of this technique across a broad temperature range (e.g., 298–573 K). rsc.org The sensitivity of these optical thermometers can be remarkably high, making them suitable for delicate applications. rsc.orgrsc.org
Erbium(III) acetylacetonate hydrate serves as an ideal organometallic source for doping erbium into various host matrices, such as glasses and crystals, to fabricate these advanced photonic materials. americanelements.com Its solubility in organic solvents allows for its use in techniques like chemical vapor deposition (CVD) and sol-gel synthesis to create thin films and nanoparticles for integrated optical circuits and sensors. americanelements.comnih.gov
Table 1: Performance of an Er³⁺-Based Upconversion Thermometer
| Parameter | Value | Excitation Wavelength (nm) | Temperature | Reference |
| Maximum Relative Sensitivity (Sᵣ) | 1.1% K⁻¹ | 980 | 298 K | rsc.org |
| Maximum Relative Sensitivity (Sᵣ) | 0.86% K⁻¹ | 1550 | 298 K | rsc.org |
| Lifetime-based Sensitivity | 5.0% µs K⁻¹ | N/A | 425 K | rsc.org |
| Maximum Sensitivity (Sₐ) | ~0.0094 K⁻¹ | N/A | 340 K | rsc.org |
Catalytic Applications in Organic Transformations Utilizing Erbium(III) Acetylacetonate Hydrates
Erbium(III) acetylacetonate hydrate is recognized as a versatile catalyst in organic synthesis. americanelements.comsigmaaldrich.comereztech.com The acetylacetonate ligands form a stable chelate ring with the erbium ion, creating a coordinatively unsaturated metal center that can act as a Lewis acid to activate substrates in a variety of organic transformations. americanelements.com This property is characteristic of many lanthanide acetylacetonate complexes.
One of the significant applications of this class of compounds is in hydroboration reactions. Research has shown that polynuclear lanthanide-diketonato clusters are effective catalysts for the hydroboration of carboxamides and esters, which are typically challenging substrates. wikipedia.org The catalytic cycle involves the activation of the carbonyl group by the Lewis acidic lanthanide center, facilitating the nucleophilic attack of the borane (B79455) reagent.
Furthermore, erbium(III) acetylacetonate hydrate can be used to prepare other catalytically active materials. For instance, it is a precursor for synthesizing monodispersed lanthanide oxide nanodisks. samaterials.comsigmaaldrich.com These nanomaterials possess high surface areas and unique electronic properties, making them effective catalysts in various reactions. The organic solubility and defined decomposition pathway of the acetylacetonate complex make it a suitable starting material for producing these advanced catalytic systems. americanelements.comwikipedia.org
Table 2: Catalytic Applications of Lanthanide-Diketonato Complexes
| Catalyst Type | Reaction | Substrate Class | Key Advantage | Reference |
| Polynuclear Lanthanide-Diketonato Clusters | Hydroboration | Carboxamides, Esters | Catalysis of challenging substrates | wikipedia.org |
| Erbium(III) Acetylacetonate | Precursor for Nanocatalysts | N/A | Synthesis of monodispersed lanthanide oxide nanodisks | samaterials.comsigmaaldrich.com |
| General Lanthanide Acetylacetonates | Lewis Acid Catalysis | Carbonyl compounds, etc. | Activation of organic substrates | americanelements.com |
Magnetic Properties and Potential in Quantum Information Science for Erbium(III) Acetylacetonate Hydrates
The field of quantum information science (QIS) seeks to harness quantum-mechanical phenomena for computation and communication. A key component of QIS is the "qubit," the basic unit of quantum information. Single-Molecule Magnets (SMMs) are a class of coordination compounds that exhibit slow magnetic relaxation and can maintain a magnetic moment for a period of time, making them promising candidates for molecular qubits.
Erbium(III) complexes, including those with acetylacetonate and related ligands, have demonstrated significant potential as SMMs. nih.govnih.gov The Er³⁺ ion possesses a large unquenched orbital angular momentum and significant magnetic anisotropy, which are prerequisites for SMM behavior. The acetylacetonate ligands create a specific crystal field environment around the Er³⁺ ion that dictates the magnetic properties of the resulting complex.
Research into various erbium(III) coordination complexes has revealed slow dynamics of magnetization, a hallmark of SMMs. nih.govrsc.org For example, a dinuclear chiral erbium(III) complex was shown to exhibit two magnetic relaxation pathways with an effective energy barrier of 40 K. nih.gov Ab initio calculations confirmed a ferromagnetic interaction between the erbium ions and an equatorial ligand field as the source of this behavior. nih.gov Altering the coordination environment, such as by incorporating different donor atoms, can modify the energy barriers and the quantum tunneling of magnetization (QTM), offering a way to tune the properties of the molecular magnet. rsc.orgelsevierpure.com
Erbium(III) acetylacetonate hydrate can be used directly or as a precursor to synthesize these advanced magnetic materials. sigmaaldrich.com Its role as a building block allows for the systematic design of complex structures with tailored magnetic properties for applications in high-density data storage and quantum computing.
Table 3: Magnetic Properties of an Exemplary Erbium(III) SMM Complex
| Complex | Property | Value | Field Conditions | Reference |
| Dinuclear Chiral Er(III) Complex (R-1) | Effective Energy Barrier (U_eff) | 40 K | Zero Field | nih.gov |
| Dinuclear Chiral Er(III) Complex (R-1) | Magnetic Interaction | Ferromagnetic | N/A | nih.gov |
| Trinuclear Er(III) Complex (1) | Magnetic Behavior | Slow dynamics of magnetization | AC magnetic field | nih.gov |
Conclusions and Prospective Research Directions for Erbium Iii Acetylacetonate Hydrates
Summary of Key Findings and Scientific Contributions on Erbium(III) Acetylacetonate (B107027) Hydrates
Erbium(III) acetylacetonate hydrate (B1144303) is an organometallic compound recognized for its utility as an erbium source that is soluble in organic solvents. americanelements.com Its primary scientific contribution lies in its role as a versatile precursor for the synthesis of more complex materials. Research has demonstrated its use in the preparation of other erbium-containing compounds, such as tris(acetylacetonate)mono(bathophenanthroline)erbium(III), and for the fabrication of monodispersed lanthanide oxide nanodisks. samaterials.com
The fundamental structure of the compound involves an erbium cation chelated by acetylacetonate anions, where each oxygen atom of the anion bonds to the metal center. americanelements.com While often represented by the general formula Er(C₅H₇O₂)₃·xH₂O, detailed crystallographic studies have indicated that a dihydrate form, Er(C₅H₇O₂)₃(H₂O)₂, is a more accurate and plausible structure, as the anhydrous version is considered unlikely to exist on its own. samaterials.comwikipedia.org This eight-coordinate dihydrate structure is consistent with the behavior observed in other lanthanide acetylacetonates (B15086760). wikipedia.org A key finding in its thermal behavior is that upon heating under vacuum, the dihydrate does not simply lose water but converts to a more complex oxo-cluster with the formula Er₄O(C₅H₇O₂)₁₀. wikipedia.org This transformation highlights the compound's role as a building block for polynuclear lanthanide clusters.
The compound is a key component in chemical vapor deposition (CVD) and laser evaporation techniques, which are used to fabricate various carbon nanostructures. americanelements.com Furthermore, its properties make it a valuable catalytic reagent in different areas of organic synthesis. americanelements.com
Table 1: Physicochemical Properties of Erbium(III) Acetylacetonate Hydrate
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₂₁ErO₆ (anhydrous basis) wikipedia.org |
| Molecular Formula | Er(C₅H₇O₂)₃·xH₂O samaterials.com |
| Molecular Weight | 464.59 g/mol (anhydrous basis) strem.com |
| Appearance | Off-white or pinkish powder/crystals wikipedia.orgstrem.com |
| Melting Point | ~103-125 °C americanelements.comwikipedia.org |
| CAS Number | 14553-08-3 (anhydrous), 70949-24-5 (hydrate) samaterials.comstrem.com |
Identification of Remaining Challenges and Research Gaps in the Field of Erbium(III) Acetylacetonate Hydrates
Despite its utility, significant challenges and research gaps remain in the study of erbium(III) acetylacetonate hydrate. A primary challenge is the precise control and characterization of its hydration state. The number of water molecules (x in the general formula) can vary, which in turn influences the material's solubility, thermal stability, and reactivity as a precursor. The lack of standardized methods to synthesize specific, stable hydrates hinders reproducibility and the rational design of materials derived from it.
A significant research gap exists in understanding the mechanism of its thermal decomposition. While it is known that the dihydrate converts to an oxo-cluster upon heating, the pathway of this transformation and the factors that control the final cluster's structure are not fully elucidated. wikipedia.org This lack of understanding prevents the targeted synthesis of specific erbium oxo-clusters that could have unique magnetic or optical properties.
Furthermore, the implausibility of a stable, six-coordinate anhydrous Er(C₅H₇O₂)₃ complex suggests that many applications, particularly in CVD and atomic layer deposition (ALD), may be dealing with partially hydrated or decomposed species. wikipedia.org A deeper investigation into the exact nature of the volatile species generated from the hydrate under deposition conditions is needed to improve control over thin-film growth and quality.
Future Outlook on Synthetic Strategies and Property Tuning for Erbium(III) Acetylacetonate Hydrates
The future of synthetic strategies for erbium(III) acetylacetonate hydrates will likely focus on achieving greater control over the molecular structure to tune its physical and chemical properties. One promising direction is the development of synthetic routes that yield specific, stable hydrates or anhydrous complexes, perhaps by using rigorously dried solvents and controlled atmospheres.
Another avenue involves the modification of the acetylacetonate ligand itself. By introducing different functional groups onto the acetylacetonate backbone, researchers could systematically alter the compound's volatility, solubility, and thermal stability. This "ligand-based" tuning could lead to precursors optimized for specific applications, such as low-temperature ALD for depositing erbium-containing thin films on sensitive substrates.
Future research will also likely explore the controlled synthesis of the polynuclear oxo-clusters that form upon heating. wikipedia.org By carefully managing reaction conditions such as temperature, pressure, and the presence of other coordinating species, it may be possible to direct the assembly of specific Er₄O or even larger clusters. These clusters could then be investigated for applications in areas like single-molecule magnets or as nodes in metal-organic frameworks.
Emerging Applications and Interdisciplinary Research Opportunities Involving Erbium(III) Acetylacetonate Hydrates
While established applications for erbium compounds include glass coloring and amplifiers for fiber optics, erbium(III) acetylacetonate hydrate is at the forefront of several emerging, interdisciplinary fields. americanelements.com Its utility as a precursor for thin-film deposition opens up research opportunities in advanced optics and electronics. americanelements.com The erbium ions' characteristic pink fluorescence makes materials derived from this compound highly suitable for optical imaging and the development of novel sensors. americanelements.com
The compound's role in catalysis and the synthesis of nanostructures presents significant interdisciplinary opportunities. americanelements.com In materials science and nanotechnology, it can be used to create erbium-doped nanoparticles and nanodisks with tailored optical and magnetic properties for applications in bio-imaging and quantum information processing. samaterials.com Its use in fabricating carbon nanostructures bridges organometallic chemistry with materials engineering. americanelements.com
Furthermore, the development of erbium-based materials for solar energy and water treatment applications represents a growing area of interdisciplinary research, combining chemistry, environmental science, and engineering. americanelements.com The unique properties of erbium, delivered via this versatile precursor, also continue to find use in specialized lasers for medical and dental procedures, fostering collaboration between chemists, physicists, and medical researchers. americanelements.com
Q & A
Q. What ethical considerations apply when publishing datasets involving Erbium(III) acetylacetonate hydrate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
